4-Chloro-2-thiophen-3-yl-quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNS |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
4-chloro-2-thiophen-3-ylquinoline |
InChI |
InChI=1S/C13H8ClNS/c14-11-7-13(9-5-6-16-8-9)15-12-4-2-1-3-10(11)12/h1-8H |
InChI Key |
QNGGBZPZQMGCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CSC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Chloro 2 Thiophen 3 Yl Quinoline and Its Analogues
Advanced Approaches for Quinoline (B57606) Core Construction
The construction of the fundamental quinoline ring system is the initial challenge in synthesizing the target molecule and its analogues. Modern synthetic chemistry offers several advanced methods that provide high efficiency, control over substitution patterns (regioselectivity), and atom economy.
Regioselective Functionalization Techniques in Quinoline Synthesis
Regioselective synthesis is crucial for creating specifically substituted quinolines, which is essential for tuning the molecule's properties. Researchers have developed various techniques to control the position of functional groups on the quinoline ring. rsc.org
One effective metal-free approach involves the [4+2] cycloaddition (hetero-Diels-Alder reaction) of in situ generated azadienes with terminal alkynes. acs.org This method allows for the highly regioselective synthesis of C-3-functionalized quinolines. acs.org Another strategy is the electrophile-driven 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols, which produces 3-iodoquinolines in moderate to excellent yields. acs.org These halogenated quinolines are valuable intermediates, as the iodine atom can be readily replaced through various cross-coupling reactions to introduce further diversity. acs.org
Deoxygenative C-H functionalization of quinoline N-oxides represents another powerful tool for regioselective synthesis. organic-chemistry.org For instance, activating quinoline N-oxides with triflic anhydride (B1165640) in the presence of thiourea (B124793) leads to the selective formation of quinoline-2-thiones, demonstrating a method for functionalizing the C-2 position. organic-chemistry.org Furthermore, dearomative strategies, such as the hydroboration of quinolines using phosphine-ligated borane (B79455) complexes, allow for the selective functionalization of the benzene (B151609) ring portion of the quinoline system, providing access to 5,6- or 5,8-disubstituted patterns depending on the ligand used. nih.gov
| Method | Key Reagents | Position Functionalized | Product Type | Reference |
| Hetero-Diels-Alder | 2-Aminobenzyl alcohol, terminal alkyne, KOH | C-3 | 3-Substituted quinolines | acs.org |
| Iodocyclization | 2-Tosylaminophenylprop-1-yn-3-ols, I₂ | C-3 | 3-Iodoquinolines | acs.org |
| Deoxygenative Functionalization | Quinoline N-oxide, thiourea, triflic anhydride | C-2 | Quinoline-2-thiones | organic-chemistry.org |
| Dearomative Hydroboration | Quinoline, phosphine-borane complex | C-5, C-6 or C-5, C-8 | Hydroborated quinolines | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the quinoline skeleton and for its subsequent functionalization. nih.gov These reactions enable the formation of carbon-carbon bonds with high efficiency and selectivity, allowing for the assembly of complex molecular architectures. nih.govnih.gov
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is frequently employed. For example, a one-pot process combining a Suzuki-Miyaura reaction with an intramolecular direct arylation has been used to synthesize 2-phenyl-benzofuro[3,2-c]quinolines from 4-(2-bromophenoxy)quinoline and phenylboronic acid. acs.org This reaction proceeds in good yield using a simple palladium acetate (B1210297) (Pd(OAc)₂) catalyst without the need for an external ligand, as the quinoline substrate itself can act as a ligand for the palladium catalyst. acs.orgnih.gov
Other palladium-catalyzed reactions are also pivotal. The Heck reaction, coupling alkenes with aryl halides, has been used to prepare methyl methoxypivaloylaminocinnamates, which then cyclize to form quinolin-2(1H)-ones. nih.gov The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is used to form 3,4-disubstituted quinolin-2(1H)-ones after a subsequent intramolecular cyclization step. nih.gov These methods highlight the versatility of palladium catalysis in building the quinoline core with various substitution patterns, which is a key step toward the synthesis of complex derivatives like 4-Chloro-2-thiophen-3-yl-quinoline.
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| Suzuki-Miyaura / Direct Arylation | 4-(2-bromophenoxy)quinoline, Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 2-Phenyl-benzofuro[3,2-c]quinoline | acs.org |
| Heck Coupling | Iodo-methoxylated pivaloylaminobenzenes, Methyl acrylate | Pd(OAc)₂, Et₃N | Quinolone precursors | nih.gov |
| Sonogashira Coupling | N-(2-ethynyl)malonanilide, Aryl/vinyl halides | Palladium catalyst | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |
| C-H Alkenylation | N-alkenoyl-2-alkenylanilines | Pd(OAc)₂ | Quinolines | nih.gov |
One-Pot Multicomponent Reactions for Quinoline-Thiophene Hybrid Systems
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex heterocyclic systems by combining three or more reactants in a single synthetic operation. journalspub.com This approach minimizes waste, reduces reaction times, and simplifies purification processes, making it attractive for building hybrid molecules like quinoline-thiophenes. journalspub.comresearchgate.net
The Doebner reaction is a classic three-component synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov While effective, this method can result in low yields when using electron-deficient anilines. nih.gov A more recent metal-free, three-component reaction involves an aryl amine, a benzaldehyde, and styrene (B11656) oxide in the presence of p-toluenesulfonic acid (p-TSA) to yield 2,3-diarylquinolines. researchgate.net This protocol is noted for its high atom economy and regioselectivity, forming one C-N and two C-C bonds in a single step. researchgate.net
While direct one-pot syntheses of this compound are not prominently reported, the principles of MCRs are applicable. A hypothetical MCR could involve a suitably substituted aniline, a thiophene-containing carbonyl compound, and a source for the remaining carbon atoms of the quinoline ring. The development of such a convergent strategy would represent a significant advancement in the synthesis of quinoline-thiophene hybrids.
Strategic Incorporation of the Thiophene (B33073) Ring System
Once the quinoline core is established, or during its formation, the thiophene ring must be strategically introduced. This can be achieved by attaching a thiophene moiety to a pre-formed quinoline or by using a thiophene-containing building block in the initial quinoline synthesis.
Methodologies for Thiophene Moiety Introduction at C-2 of Quinoline
Introducing a substituent at the C-2 position of a quinoline ring is a common synthetic transformation. For the specific introduction of a thiophene ring, a palladium-catalyzed cross-coupling reaction is the most logical and widely practiced approach. The synthesis would typically start with a quinoline that is pre-functionalized at the C-2 position with a good leaving group, such as a halogen.
A standard Suzuki-Miyaura coupling reaction provides a direct route. In this scenario, a 2-chloroquinoline (B121035) derivative would be reacted with a thiophene-boronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, 2,4-dichloroquinoline (B42001) would be reacted with thiophene-3-boronic acid. The higher reactivity of the chlorine atom at the C-2 position compared to the C-4 position often allows for selective coupling.
Alternatively, methods for synthesizing quinoline-2-thiones offer a different entry point. organic-chemistry.org The thione can be S-alkylated and subsequently manipulated, or potentially used in coupling reactions to form the C-S-C linkage if a thiophene derivative with a suitable leaving group is used, though this is less direct for forming a C-C bond. Direct C-H arylation, where a C-H bond on one heterocycle is coupled with a halogenated partner, is another advanced method. organic-chemistry.org For example, a phosphine-free palladium-catalyzed direct C-H arylation of thiophenes at the C-2 position with aryl bromides has been demonstrated, suggesting the feasibility of coupling a 2-bromothiophene (B119243) with a quinoline C-H bond or vice versa. organic-chemistry.org
Synthetic Routes to Chloroquinoline-Thiophene Hybrid Frameworks
The synthesis of chloroquinoline-thiophene hybrids like this compound generally requires a multi-step sequence that combines quinoline formation with cross-coupling strategies.
A common and practical route begins with the synthesis of a di-substituted quinoline precursor, such as 2,4-dichloroquinoline. This intermediate can be prepared from the corresponding 4-hydroxy-2-quinolone via chlorination with a reagent like phosphorus oxychloride (POCl₃).
With 2,4-dichloroquinoline in hand, a selective palladium-catalyzed cross-coupling reaction is performed. The Suzuki-Miyaura coupling is ideal for this purpose. The C-2 position of the quinoline ring is generally more reactive towards nucleophilic substitution and cross-coupling than the C-4 position. Therefore, reacting 2,4-dichloroquinoline with one equivalent of thiophene-3-boronic acid under carefully controlled Suzuki-Miyaura conditions would selectively yield 4-chloro-2-(thiophen-3-yl)quinoline.
Related syntheses in the literature support this strategic approach. For example, various 4-chloro-3-(substituted-thio)quinolines have been synthesized, showcasing the utility of the 4-chloroquinoline (B167314) scaffold as a building block for more complex molecules. nih.gov Similarly, substituted 2,4-dimethylthieno[3,2-c]quinolines have been prepared from 4-chloro-2-methylquinoline (B1666326) derivatives, illustrating the construction of fused thiophene-quinoline systems. researchgate.net These examples underscore the modular nature of synthesizing such hybrids, where the chloroquinoline core is first assembled and then functionalized with the desired heterocyclic partner.
Design and Synthesis of Structurally Modified Analogues of this compound
Exploration of Substituent Effects at Key Positions (e.g., C-4, C-2, and Thiophene Ring)
The properties of the quinoline core are significantly influenced by the nature and position of its substituents. Key positions for modification on the this compound scaffold include the chlorine-bearing C-4 position, the C-2 position bearing the thiophene ring, and the thiophene ring itself.
C-2 Position: The nature of the heterocyclic ring at the C-2 position is a critical determinant of biological activity. In studies of 2-(aryl or heteroaryl)quinolin-4-amines, replacing the thiophene ring with other heteroaryl systems, such as a pyridine (B92270) ring, has been shown to yield compounds with potent anti-HIV-1 activity. nih.gov This highlights the importance of the electronic and steric properties of the C-2 substituent. Further studies on 2-aryl quinolines have been conducted to investigate their nematocidal activity, where a library of analogues with different C-2 aryl groups was synthesized to define the pharmacophore. nih.gov The synthesis of such analogues often involves strategies like the reductive cyclization of o-nitrochalcones. researchgate.net
Thiophene Ring: While specific studies focusing on the substitution effects on the thiophene ring of this compound are limited, general principles of medicinal chemistry suggest that modification of this ring would be a viable strategy for SAR exploration. Introducing substituents on the thiophene moiety could modulate the electronic properties and orientation of the ring, potentially leading to improved target binding. For example, in the synthesis of Fukuyama indoles, a thiophene moiety was successfully introduced, indicating its compatibility in complex reaction schemes. acs.org
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization is a cornerstone of SAR studies, providing a systematic way to map the chemical space around a lead compound. For the this compound scaffold, several derivatization strategies can be employed.
The most prominent strategy involves the nucleophilic displacement of the C-4 chlorine atom. This has been effectively demonstrated in related 4-chloroquinolinones, where reactions with nucleophiles like thiourea, hydrazine, sodium azide, and various amines lead to a diverse set of analogues. mdpi.com These reactions provide access to compounds with different functional groups at the C-4 position, which is essential for probing interactions with biological macromolecules.
Another key strategy is the modification of the quinoline nucleus itself. For example, studies on quinoline-based hybrids have shown that substituents on the quinoline ring, such as methoxy (B1213986) or methyl groups, can influence biological activity. nih.gov In one study, a series of 1,2,4-triazine-quinoline hybrids were synthesized where substitutions at the C-6 and C-7 positions of the quinoline ring were explored, revealing that a 6-benzyloxy group conferred potent and selective COX-2 inhibition. nih.gov
The table below summarizes derivatization approaches at the C-4 position based on reactions performed on the analogous 4-chloro-8-methylquinolin-2(1H)-one structure. mdpi.com
| Reagent | Resulting C-4 Substituent | Compound Class |
| Thiourea | -SH (Sulfanyl) | 4-Sulfanyl-quinolinone |
| Hydrazine Hydrate | -NHNH₂ (Hydrazino) | 4-Hydrazino-quinolinone |
| Sodium Azide | -N₃ (Azido) | 4-Azido-quinolinone |
| Amines (e.g., Aniline) | -NHR (Amino) | 4-Amino-quinolinone |
Furthermore, SAR studies can involve the synthesis of hybrid molecules. For instance, condensing 2-chloro-substituted quinoline-3-carbaldehydes with other heterocyclic moieties like 1,2,4-triazines has yielded potent dual inhibitors of COX-2 and 15-LOX. nih.gov This approach of creating hybrid structures allows for the exploration of multi-target activity.
Advanced Characterization and Spectroscopic Analysis of 4 Chloro 2 Thiophen 3 Yl Quinoline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-2-thiophen-3-yl-quinoline derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
In ¹H NMR spectra of 4-chloro-2-arylquinoline derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. rsc.org The protons on the quinoline (B57606) and thiophene (B33073) rings exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons, which helps in assigning their relative positions. For instance, the proton at the C3 position of the quinoline ring is expected to appear as a singlet.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the quinoline and thiophene rings typically resonate in the range of δ 110-160 ppm. rsc.org Carbons attached to the electronegative chlorine and nitrogen atoms are shifted further downfield. For example, the C4 carbon bearing the chlorine atom in 4-chloro-2-arylquinolines is observed around δ 143 ppm. rsc.org The specific chemical shifts are sensitive to the nature and position of substituents on the aromatic rings.
Table 1: Representative ¹H and ¹³C NMR Data for 4-Chloro-2-arylquinoline Derivatives rsc.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 4-chloro-2-(p-tolyl)quinoline | 2.43 (s, 3H), 7.33 (d, 2H), 7.58-7.62 (m, 1H), 7.74-7.79 (m, 1H), 7.95 (s, 1H), 8.05 (d, 2H), 8.15-8.22 (m, 2H) | 21.4, 118.9, 123.9, 125.2, 127.0, 127.4, 129.7, 130.0, 130.5, 135.8, 140.0, 143.0, 149.1, 157.2 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the parent molecule. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can occur through various pathways, such as the loss of the chlorine atom, cleavage of the bond between the quinoline and thiophene rings, or fragmentation of the substituent groups. Analysis of these fragment ions helps to confirm the connectivity of the different structural units within the molecule. For example, HRMS data for 4-chloro-2-(3-methoxyphenyl)quinoline shows a calculated m/z for [M+H]⁺ of 270.0680, with the found value being 270.0683, confirming the elemental composition. rsc.org
Table 2: Representative HRMS Data for 4-Chloro-2-arylquinoline Derivatives rsc.org
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 4-chloro-2-(3-methoxyphenyl)quinoline | C₁₆H₁₂ClNO | 270.0680 | 270.0683 |
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Fingerprinting
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and a plot of absorbance versus wavenumber (cm⁻¹) constitutes an IR spectrum.
The FTIR spectrum of a this compound derivative would display a series of absorption bands corresponding to the various functional groups and structural features. Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline and thiophene rings appear in the 1600-1450 cm⁻¹ region.
C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to be found in the fingerprint region, typically between 800 and 600 cm⁻¹. For instance, in 4-chloro-2-nitroaniline, a band related to the C-Cl group is observed around 584 cm⁻¹. researchgate.net
Thiophene ring vibrations: The characteristic vibrations of the thiophene ring, including C-S stretching, will also be present in the spectrum.
The entire spectrum serves as a "molecular fingerprint," which is unique to the specific compound and can be used for identification purposes by comparing it to the spectra of known compounds.
Table 3: General FTIR Absorption Regions for Key Functional Groups in this compound Derivatives researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=C / C=N (Aromatic Rings) | Stretching | 1600 - 1450 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum provides information about the wavelengths of light absorbed by the compound, which is related to the promotion of electrons from the ground state to higher energy excited states. Quinoline and thiophene-containing systems are known to exhibit strong absorption in the UV region due to π → π* transitions. researchgate.netmdpi.com
The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation in the molecule and the nature of any substituents. For many quinoline derivatives, absorption features are observed in the UV range, with some extending into the visible region. researchgate.net
Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited state to the ground state. Not all molecules that absorb light are fluorescent. Quinoline derivatives are often fluorescent, and their emission properties, including the emission wavelength (λ_em) and quantum yield, are highly dependent on their molecular structure and environment. nih.gov These compounds can exhibit fluorescence in the visible region, and this property is of interest for applications in materials science and biological imaging. researchgate.netnih.gov
Table 4: Representative Photophysical Data for Thiophene-Quinoxaline Derivatives researchgate.net
| Compound Type | Absorption λ_max (nm) | Emission λ_em (nm) |
|---|
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
For a derivative of this compound, a single crystal X-ray structure would unambiguously confirm the connectivity of the atoms and the relative orientation of the thiophene and quinoline ring systems. The planarity of the aromatic rings and the torsion angle between them would be precisely determined. For example, in the crystal structure of 2,4-dichloroquinoline (B42001), the quinoline ring system is essentially planar. researchgate.net The analysis of the crystal packing can provide insights into the solid-state properties of the material.
Table 5: Representative Crystallographic Data for 2,4-Dichloroquinoline researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not provided in abstract |
| b (Å) | Value not provided in abstract |
| c (Å) | Value not provided in abstract |
| β (°) | Value not provided in abstract |
No Publicly Available Computational Data for this compound
Extensive searches for published computational and theoretical investigations on the chemical compound This compound have yielded no specific studies. As a result, an article detailing its quantum mechanical properties, as per the requested outline, cannot be generated at this time.
The required data, which would form the basis of the article, includes:
Optimized Molecular Geometries and HOMO-LUMO Analysis: Specific bond lengths, bond angles, and the energy gap between the highest occupied and lowest unoccupied molecular orbitals.
Vibrational Spectra: Predicted infrared or Raman frequencies and their assignments.
Charge Distribution and Delocalization (NBO): Analysis of charge transfer and hyperconjugative interactions within the molecule.
Chemical Reactivity (Fukui Functions and MEP): Identification of sites prone to electrophilic and nucleophilic attack.
Non-Linear Optical (NLO) Properties: Calculation of hyperpolarizability to assess its potential in optical applications.
Topological Analysis (ELF/LOL): Detailed mapping of electron localization in the chemical bonds.
Generating an article with data from related but distinct molecules, such as other chloro-quinoline or thiophenyl-quinoline isomers, would not adhere to the strict requirement of focusing solely on this compound and would be scientifically inaccurate. Therefore, until such research is conducted and published, a comprehensive computational analysis as outlined cannot be provided.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Thiophen 3 Yl Quinoline
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like 4-Chloro-2-thiophen-3-yl-quinoline, MD simulations would provide critical insights into its dynamic behavior, which is essential for understanding its interaction with biological systems.
Conformational Space Exploration: The bond connecting the quinoline (B57606) and thiophene (B33073) rings allows for rotational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe the transitions between different shapes (conformers) and determine their relative populations. This conformational analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. scielo.br
Solvent Effects: The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and properties. MD simulations explicitly model solvent molecules (typically water for biological systems), allowing for a detailed investigation of solute-solvent interactions. These simulations can reveal how water molecules arrange around the hydrophobic (thiophene and quinoline rings) and polar (nitrogen atom) parts of this compound. Studies on similar heterocyclic compounds, like 3-chloropyridine, have shown that solvent polarity can seriously affect chemical properties and vibrational frequencies. researchgate.net Understanding these solvent effects is vital for predicting the molecule's behavior in the aqueous environment of the body and within the solvated active site of a target protein. researchgate.net
Molecular Docking Studies for Ligand-Target Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govnih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" or binding energy (in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. nih.gov
For this compound, docking studies would be performed against a specific protein target of interest. For instance, quinoline derivatives have been extensively studied as inhibitors of various enzymes. Docking this compound into the active site of a target like HIV reverse transcriptase nih.gov, a cannabinoid receptor nih.gov, or acetylcholinesterase nih.gov would provide a quantitative estimate of its potential inhibitory activity. Molecular recognition events, such as the ligand fitting into a hydrophobic pocket or forming specific hydrogen bonds, are visualized and analyzed to understand the basis of the predicted affinity.
Table 1: Illustrative Docking Scores of Various Quinoline Derivatives Against Different Protein Targets
| Compound Class | Protein Target (PDB ID) | Example Compound | Binding Affinity (kcal/mol) | Reference |
| Quinoline-Pyrimidine | HIV Reverse Transcriptase (4I2P) | Compound 4 (a pyrimidine (B1678525) derivative) | -10.67 | nih.gov |
| Thiopyrano[2,3-b]quinoline | CB1a Peptide (2IGR) | 3-nitro-2-(4-chloro)phenyl derivative | -6.1 | nih.govsemanticscholar.org |
| Dihydroxyl-quinoline | Acetylcholinesterase (AChE) | dq815 | -9.02 | nih.gov |
| Quinoline-Thiazole | 2BTF protein | Compound 1b | -7.6 | researchgate.net |
| Quinoline-1,4-Quinone | DT-diaphorase (NQO1) (2F1O) | Streptonigrin (Reference) | -8.9 | nih.gov |
This table presents data from related compounds to illustrate the typical results obtained from molecular docking studies. The values represent predicted binding affinities and are used to compare and rank potential inhibitors.
Beyond simply predicting binding strength, molecular docking provides a detailed 3D model of the ligand-protein complex, which allows for the identification of specific amino acid residues in the protein's active site that are critical for binding. nih.gov
Analysis of the docked pose of this compound would reveal key interactions:
Hydrogen Bonds: The nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic quinoline and thiophene rings would likely engage in hydrophobic interactions with nonpolar amino acid residues like Valine, Leucine, and Isoleucine.
Pi-Pi Stacking: The flat, aromatic nature of the rings makes them ideal for π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.
Halogen Bonds: The chlorine atom at the C4 position can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Studies on related quinoline inhibitors have successfully identified such critical interactions. For example, docking of quinoline-triazole hybrids against their target enzyme revealed hydrogen bonds with residues like Glu65 and Tyr68. mdpi.com Similarly, docking of thiopyrano[2,3-b]quinolines identified interactions with ILE-8, LYS-7, and TRP-12, among others. nih.gov Identifying these interacting residues is essential for understanding the mechanism of action and for designing more potent and selective derivatives.
Table 2: Examples of Interacting Amino Acid Residues for Quinoline-Based Ligands in Protein Active Sites
| Ligand Type | Protein Target | Interacting Amino Acid Residues | Interaction Types Noted | Reference |
| Thiopyrano[2,3-b]quinolines | CB1a Peptide | ILE-8, LYS-7, TRP-12, PHE-15 | Hydrogen bonding, pi-pi interactions | nih.govsemanticscholar.org |
| Quinoline-Triazole Hybrids | 4V1F Enzyme | Glu65, Tyr68, Phe69, Phe58 | Hydrogen bonds, other interactions | mdpi.com |
| Dihydroxyl-quinolines | Acetylcholinesterase | Met801, Cys805 | Hydrogen bond, covalent bond | nih.gov |
| Quinoline-based Inhibitors | c-Met Kinase Domain | Amino acids 1078-1345 | ATP-binding site interaction | nih.gov |
This table showcases specific amino acid residues found to be important for binding various quinoline derivatives, illustrating the level of detail obtained from molecular docking analyses.
In Silico Screening and Pharmacophore Modeling for Ligand Discovery
Beyond analyzing a single compound, computational methods can be used to discover new molecules based on the structural features of a known ligand like this compound.
Virtual high-throughput screening (vHTS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nuvisan.com If this compound were found to be active against a particular protein, its structure could be used as a query in a "similarity search" to find commercially available or virtual compounds with similar properties.
Alternatively, in a receptor-based vHTS campaign, the identified binding pocket of a target protein would be used as a template. Millions of compounds from virtual libraries would be computationally docked into this site, and those with the best predicted binding scores and interaction profiles would be selected for further experimental testing. nih.gov This approach efficiently narrows down vast chemical libraries to a manageable number of promising hits, accelerating the pace of drug discovery. nuvisan.comeco-vector.com
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrophobic centers, aromatic rings, hydrogen bond acceptors or donors) that are necessary for a molecule to be recognized by, and to bind to, a specific biological target. nih.gov
A pharmacophore model for this compound could be developed based on its structure and its docked conformation within a target's active site. This model would define the precise 3D arrangement of its key features:
An aromatic ring feature for the quinoline system.
A second aromatic/hydrophobic feature for the thiophene ring.
A hydrogen bond acceptor feature for the quinoline nitrogen.
A halogen bond donor feature for the chlorine atom.
This resulting 3D pharmacophore model can then be used as a filter to rapidly screen large compound databases. nih.gov Only molecules that can match these defined features in the correct spatial arrangement will be identified as hits. This method is computationally faster than docking and is highly effective for discovering new chemical scaffolds that retain the necessary binding characteristics of the original lead compound. mdpi.comnih.gov For instance, pharmacophore models have been successfully derived for quinolinyl-based antagonists to guide the discovery of new active compounds. nih.gov
Machine Learning and Artificial Intelligence Approaches in Compound Design and Activity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery and development by enabling the rapid and cost-effective prediction of the biological activities of novel compounds. For quinoline derivatives, including the specific scaffold of this compound, these computational approaches offer a powerful tool to guide the design of new, more potent therapeutic agents. By analyzing the relationship between a molecule's structure and its biological function, ML models can predict the activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method that correlates the physicochemical properties of a series of compounds with their biological activities. bohrium.comautorenwelt.de This relationship is typically expressed as a mathematical model that can predict the activity of new, unsynthesized analogs. The development of a robust QSAR model involves several key steps: the careful selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the application of a statistical method to build the predictive model, and rigorous validation of the model's predictive power. mdpi.com
For quinoline derivatives, various machine learning algorithms have been employed to develop predictive QSAR models for a range of biological activities, including anticancer, antibacterial, and antimalarial properties. bohrium.commdpi.comnih.gov These models leverage different types of molecular descriptors that encode structural, electronic, and physicochemical information about the molecules.
Detailed Research Findings:
While specific machine learning studies focusing exclusively on this compound are not prevalent in the current literature, extensive research on analogous quinoline structures provides a strong framework for how such models would be developed and applied. Studies on various quinoline derivatives have successfully built predictive models for anticancer and antimicrobial activities.
For instance, in the development of anticancer agents, QSAR models have been built for quinoline derivatives to predict their inhibitory activity against various cancer cell lines. nih.govresearchgate.net These models often identify key molecular features that are crucial for activity. For example, a study on quinolinone-based thiosemicarbazones as antituberculosis agents found that van der Waals volume, electron density, and electronegativity were pivotal descriptors in predicting biological activity. nih.gov The models indicated that increasing the van der Waals volume while decreasing electron density and electronegativity could enhance the antitubercular effect. nih.gov Such insights are invaluable for the rational design of new derivatives.
In the context of antibacterial research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoline derivatives. mdpi.comdovepress.com These methods build 3D grid-based models to represent the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules. A study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were key to their antibacterial activity. mdpi.com The resulting models showed excellent statistical robustness, with high correlation coefficients (r²) and predictive abilities (q²). mdpi.com
The general workflow for applying machine learning to predict the activity of a compound like this compound would involve:
Data Collection: Assembling a dataset of structurally similar quinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values for a specific cancer cell line or minimum inhibitory concentrations against a bacterial strain).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices, molecular connectivity), and 3D descriptors (e.g., steric and electronic fields from CoMFA).
Model Building and Training: Splitting the dataset into a training set and a test set. The training set is used to build the ML model using algorithms such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), or ensemble methods like Random Forest. bohrium.com
Model Validation: Assessing the model's predictive performance on the unseen test set. Statistical metrics such as the coefficient of determination (R²), cross-validated R² (q²), and the R² for the test set (R²_pred) are used to evaluate the model's robustness and predictive power. nih.gov
Activity Prediction and Compound Design: Once a validated model is established, it can be used to predict the biological activity of novel, virtual compounds like derivatives of this compound. The insights from the model, such as the importance of certain descriptors or the visualization of CoMFA/CoMSIA contour maps, can guide chemists in designing new molecules with potentially enhanced activity. nih.gov
Illustrative Data Tables:
The following tables are illustrative examples of how data from machine learning studies on quinoline derivatives are typically presented.
Table 1: Example of a QSAR Dataset for Anticancer Activity of Quinoline Derivatives
This table demonstrates how experimental and predicted biological activities are compared in a QSAR study. The pIC₅₀ value (the negative logarithm of the half-maximal inhibitory concentration) is a common metric for biological activity.
| Compound ID | Structure | Experimental pIC₅₀ | Predicted pIC₅₀ (ML Model) | Residual |
| QN-1 | 4-Chloro-2-(thiophen-2-yl)quinoline | 5.8 | 5.7 | 0.1 |
| QN-2 | 4-Chloro-2-(furan-2-yl)quinoline | 5.5 | 5.6 | -0.1 |
| QN-3 | 4-Chloro-2-phenylquinoline | 5.2 | 5.1 | 0.1 |
| QN-4 | 4,6-Dichloro-2-(thiophen-3-yl)quinoline | 6.1 | 6.2 | -0.1 |
| QN-5 | 4-Chloro-7-methoxy-2-(thiophen-3-yl)quinoline | 6.5 | 6.4 | 0.1 |
Table 2: Key Molecular Descriptors and Their Importance in a Hypothetical QSAR Model for this compound Analogs
This table illustrates the types of molecular descriptors that might be identified as significant in a machine learning model for predicting the biological activity of quinoline derivatives.
| Descriptor | Descriptor Type | Importance Score | Correlation with Activity | Interpretation |
| MolLogP | Hydrophobicity | 0.85 | Positive | Higher lipophilicity may enhance cell membrane permeability. |
| TPSA | Polarity | 0.72 | Negative | Lower polar surface area might be favorable for activity. |
| LUMO | Electronic | 0.68 | Negative | A lower energy of the Lowest Unoccupied Molecular Orbital can be linked to reactivity. |
| Steric Field (CoMFA) | 3D | 0.91 | Region-dependent | Bulky substituents in specific regions may increase or decrease activity. |
| H-Bond Acceptor Field (CoMSIA) | 3D | 0.79 | Positive | Presence of hydrogen bond acceptors in favorable positions can enhance binding to the target. |
Table 3: Statistical Validation of Different Machine Learning Models for Predicting Antibacterial Activity
This table provides an example of how the performance of different machine learning models is evaluated and compared.
| Model | Algorithm | R² (Training Set) | q² (Cross-Validation) | R² (Test Set) |
| Model A | Multiple Linear Regression (MLR) | 0.82 | 0.75 | 0.79 |
| Model B | Support Vector Machine (SVM) | 0.91 | 0.85 | 0.88 |
| Model C | Random Forest (RF) | 0.95 | 0.89 | 0.92 |
| Model D | Artificial Neural Network (ANN) | 0.93 | 0.87 | 0.90 |
These computational approaches provide a powerful, data-driven framework for accelerating the discovery of new drugs based on the this compound scaffold. By leveraging existing data and predictive modeling, researchers can make more informed decisions, ultimately reducing the time and resources required to bring novel therapeutics to the clinic.
Structure Activity Relationship Sar Studies of 4 Chloro 2 Thiophen 3 Yl Quinoline Analogues in Biological Systems
Influence of Substituent Variation on the Quinoline (B57606) Ring on Biological Efficacy
The quinoline ring is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly impacts the biological activity of its derivatives. rsc.orgresearchgate.net For analogues of 4-Chloro-2-thiophen-3-yl-quinoline, modifications to the quinoline moiety have been shown to modulate their therapeutic potential.
The position and nature of substituents on the quinoline ring play a critical role in determining the biological efficacy. For instance, the presence of a chloro group at the 7-position of the quinoline nucleus is often considered optimal for antimalarial activity in 4-aminoquinoline (B48711) derivatives. pharmacy180.com Conversely, the introduction of a methyl group at the 3-position can reduce activity, while an additional methyl group at the 8-position may abolish it entirely. pharmacy180.com In some cases, the presence of an electron-donating group like a methoxy (B1213986) group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
In the context of anticancer activity, substitutions on the quinoline ring have also demonstrated a profound influence. For example, studies on 2-arylquinoline derivatives revealed that C-6 substituted compounds displayed significant activity against certain cancer cell lines. rsc.org Furthermore, the introduction of different substituents at various positions on the quinoline ring can enhance the pharmacological efficacy of the scaffold in general. rsc.org
The following table summarizes the observed influence of quinoline ring substitutions on the biological activity of related compounds:
| Substituent Position | Substituent | Effect on Biological Activity | Reference |
| C2 | Methoxy (electron-donating) | Enhanced antimalarial activity | rsc.org |
| C2 | Chloro (electron-withdrawing) | Loss of antimalarial activity | rsc.org |
| C6 | Various substituents | Significant anticancer activity in 2-arylquinolines | rsc.org |
| C7 | Chloro | Optimal for antimalarial activity in 4-aminoquinolines | pharmacy180.com |
| C3 | Methyl | Reduced antimalarial activity | pharmacy180.com |
| C8 | Methyl | Abolished antimalarial activity | pharmacy180.com |
Significance of the Thiophene (B33073) Moiety and its Substitution Patterns in Modulating Activity
The thiophene moiety is a versatile heterocyclic ring that is considered an important pharmacophore in drug discovery. nih.govnih.gov Its presence in the this compound structure is significant, and modifications to this ring system can fine-tune the compound's biological profile. Thiophene is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov
The position of the thiophene ring and its substitution patterns are critical. In a study of 6-chloro-2-arylvinylquinolines, the replacement of a benzenoid motif with a thiophene ring led to reduced antiplasmodial activity. nih.gov This suggests that while the thiophene moiety is a key component, its interaction with the rest of the molecule and the biological target is complex and context-dependent.
The sulfur atom within the thiophene ring can enhance drug-receptor interactions through the availability of unshared electron pairs. nih.gov The strategic fusion of thiophene rings with other moieties has been shown to enhance the biological activity of the resulting compounds. nih.gov
Research on thiophene-quinoline derivatives has indicated that substitutions on the thiophene ring can influence anticancer activity. For instance, a study on 3-thiophen-2-yl-quinoline derivatives showed that the nature of the substituent on the thiophene ring, in combination with modifications on the quinoline ring, played a role in their cytotoxic effects. researchgate.net
The following table highlights the importance of the thiophene moiety and its substitution patterns:
| Modification | Observation | Implication | Reference |
| Replacement of a phenyl ring with thiophene | Reduced antiplasmodial activity in a specific series | The thiophene ring's contribution is context-dependent | nih.gov |
| Bioisosteric replacement of a phenyl ring | Can improve physicochemical properties and metabolic stability | Thiophene is a valuable tool for lead optimization | nih.gov |
| Fusion with other moieties | Can enhance overall biological activity | Strategic hybridization can lead to more potent compounds | nih.gov |
| Substitution on the thiophene ring | Influences anticancer activity in thiophene-quinoline hybrids | Provides an avenue for optimizing anticancer efficacy | researchgate.net |
Conformational Factors and Molecular Planarity Governing Target Interactions
The three-dimensional shape and flexibility of a molecule are critical determinants of its ability to bind to a biological target. For this compound analogues, conformational factors and molecular planarity are expected to play a significant role in their interactions with target proteins or enzymes.
Molecular docking studies on related 2-arylquinoline derivatives have shown a good correlation between the calculated binding interaction strength and the observed cytotoxic effects, suggesting that a favorable conformation is essential for activity. rsc.org These studies help in visualizing how the molecules orient themselves within the active site and which interactions are most important for binding.
Identification of Key Pharmacophoric Elements for Optimized Biological Response
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. rsc.orgresearchgate.net For this compound and its analogues, several key pharmacophoric elements can be identified based on SAR studies.
The Quinoline Scaffold: This nitrogen-containing heterocyclic system is a fundamental pharmacophoric motif. rsc.orgresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions.
The 4-Chloro Substituent: The chloro group at the 4-position of the quinoline ring is a key feature. Its electron-withdrawing nature and steric bulk influence the electronic properties and conformation of the entire molecule.
The 2-Thiophen-3-yl Group: The thiophene ring at the 2-position is another critical component. The sulfur atom can participate in hydrogen bonding or other interactions, and the aromatic ring itself can engage in hydrophobic or π-stacking interactions. The position of attachment (3-yl) is also specific and likely important for proper orientation in the binding site.
Substituent Positions on the Quinoline Ring: As discussed in section 5.1, the presence and nature of substituents at positions such as C6 and C7 are crucial for modulating biological activity. Halogen substitutions, for instance, have been shown to enhance the efficacy of certain quinoline derivatives. rsc.org
The following table summarizes the key pharmacophoric elements:
| Pharmacophoric Element | Potential Role in Biological Activity | Reference |
| Quinoline Nitrogen | Hydrogen bond acceptor, basic center | rsc.orgresearchgate.net |
| Aromatic Quinoline Rings | π-π stacking, hydrophobic interactions | rsc.orgresearchgate.net |
| 4-Chloro Group | Electronic modulation, steric influence | N/A |
| Thiophene Sulfur | Hydrogen bond acceptor, other specific interactions | nih.gov |
| Thiophene Ring | Hydrophobic interactions, π-stacking | nih.gov |
| Substituents on Quinoline | Fine-tuning of electronic properties and binding affinity | rsc.org |
Elucidation of Molecular Mechanisms of Action Non Clinical Focus
Mechanisms of Antiproliferative and Anticancer Activity
Quinoline (B57606) scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to be readily modified, yielding a diverse library of compounds with a range of biological effects. mdpi.com Derivatives of 4-Chloro-2-thiophen-3-yl-quinoline have demonstrated significant antiproliferative and anticancer properties through various mechanisms, including the disruption of the cell cycle, induction of programmed cell death, inhibition of crucial protein kinases, and interaction with DNA.
The disruption of the normal cell cycle is a key strategy in cancer therapy. Certain quinoline derivatives have been shown to induce cell cycle arrest, preventing the proliferation of cancer cells.
G2/M Phase Arrest: A novel 2-phenyl-4-quinolone compound, CWC-8, has been shown to inhibit the viability of human osteogenic sarcoma U-2 OS cells by inducing G2/M arrest. nih.gov This arrest is associated with a time-dependent increase in the protein levels and activity of Cyclin B and CDK1. nih.gov
G0/G1 Phase Arrest: In contrast, some 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase in the CCRF-CEM cancer cell line at higher concentrations. mdpi.com
Role of p21 and Cyclin D1: Studies on other related compounds, such as C2-ceramide, have shown that cell cycle arrest can be mediated by an increase in p21 protein expression and a decrease in cyclin D1. nih.gov
Table 1: Effects of Quinoline Derivatives on Cell Cycle Progression
| Compound/Derivative Class | Cell Line | Effect | Associated Molecular Changes |
|---|---|---|---|
| 2-phenyl-4-quinolone (CWC-8) | Human osteogenic sarcoma U-2 OS | G2/M arrest | Increased Cyclin B and CDK1 protein levels and activity nih.gov |
| 7-chloro-(4-thioalkylquinoline) | CCRF-CEM (leukemia) | G0/G1 arrest | Data not specified mdpi.com |
| C2-ceramide (for mechanistic comparison) | Human hepatocarcinoma Bel7402 | Cell cycle arrest | Increased p21, decreased cyclinD1, phospho-ERK1/2, and c-myc nih.gov |
Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. The this compound scaffold and its analogs have been implicated in the activation of apoptotic pathways.
Intrinsic and Extrinsic Pathways: The quinolone analogue CWC-8 induces apoptosis in U-2 OS cells through both intrinsic and extrinsic pathways. nih.gov This is evidenced by a time-dependent increase in Fas/CD95, FADD, cytosolic cytochrome c, active forms of caspase-8, -9, and -3, Apaf-1, AIF, and Bax protein levels, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Caspase-Dependent Apoptosis: The pro-apoptotic activity of CWC-8 is further confirmed by the fact that pre-treatment with pan-caspase, caspase-8, -9, and -3 inhibitors reduces the cell growth inhibition caused by the compound. nih.gov
Thiophene (B33073) Derivatives: A novel thiophene derivative, F8, has also been shown to induce apoptosis in CCRF-CEM cells, characterized by phosphatidylserine (B164497) externalization, generation of reactive oxygen species, and mitochondrial depolarization. researchgate.net
Table 2: Key Proteins Modulated by Quinoline Derivatives in Apoptotic Pathways
| Compound/Derivative | Apoptotic Pathway | Upregulated Proteins | Downregulated Proteins |
|---|---|---|---|
| 2-phenyl-4-quinolone (CWC-8) | Intrinsic & Extrinsic | Fas/CD95, FADD, Cytochrome c, Caspase-8, -9, -3, Apaf-1, AIF, Bax nih.gov | Bcl-2 nih.gov |
| 7-chloro-(4-thioalkylquinoline) | Not specified | Apoptosis induction observed | Not specified mdpi.com |
| Thiophene derivative (F8) | Intrinsic | Not specified | Not specified researchgate.net |
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Quinoline and thiophene derivatives have been developed as inhibitors of several key kinases.
EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) is a major target in cancer therapy. nih.gov Thiophene-based scaffolds have been designed as potent dual inhibitors of EGFR and HER2. mdpi.com These inhibitors are designed to interact with the ATP-binding site of the kinase domain. mdpi.com
Topoisomerase Inhibition: DNA topoisomerases are enzymes that are essential for DNA replication and transcription. nih.gov Pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase I and IIα. nih.gov For instance, compound 2E from a synthesized series demonstrated an inhibition pattern of topoisomerase IIα activity equivalent to the standard drug etoposide. nih.gov
Other Kinase Inhibition: Various thiophene derivatives have been found to possess kinase inhibiting activities. researchgate.net Additionally, certain 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione derivatives have shown significant inhibitory activity against JAK3 and NPM1-ALK kinases. nih.gov
Direct interaction with DNA is another mechanism through which quinoline derivatives can exert their anticancer effects.
DNA/RNA Synthesis Inhibition: At higher concentrations, 7-chloro-(4-thioalkylquinoline) derivatives have been shown to inhibit both DNA and RNA synthesis in CCRF-CEM cancer cells. mdpi.com
DNA Intercalation: 4-Chloro-2-(2-naphthyl)quinoline serves as a precursor for N-substituted 2-(2-naphthyl)quinolin-4-amines, which are known as specific intercalators for triple-helix DNA. capes.gov.br This interaction can interfere with DNA replication and gene expression.
Angiogenesis, the formation of new blood vessels, and cell migration are crucial for tumor growth and metastasis.
Inhibition of Tube Formation and Migration: Certain chalcone (B49325) hybrids linked to heteroaromatic rings have been shown to inhibit the tube formation, migration, and invasion of human umbilical vein endothelial cells (HUVECs). nih.gov Similarly, some 2-morpholino-4-anilinoquinoline derivatives can significantly inhibit cell migration and decrease cell adhesion. nih.gov
Vascular-Disrupting Effects: Some microtubule-targeting agents, a class that includes certain chalcone derivatives, possess both anti-angiogenic and vascular-disrupting capabilities. nih.gov
Inhibition of EPCs: A study on compounds from a marine fungus identified penisterine D as an inhibitor of endothelial progenitor cell (EPC) growth, migration, and tube formation. mdpi.com
Table 3: Anti-Angiogenic and Anti-Migratory Effects of Related Compounds
| Compound Class | In Vitro Model | Observed Effects |
|---|---|---|
| Heteroaromatic chalcone hybrids | HUVECs | Inhibition of tube formation, migration, and invasion nih.gov |
| 2-morpholino-4-anilinoquinolines | HepG2 cells | Inhibition of cell migration and adhesion nih.gov |
| Penisterine D | Human EPCs | Inhibition of cell growth, migration, and tube formation mdpi.com |
Mechanisms of Antimicrobial Activity
The quinoline nucleus is a well-established pharmacophore in antimicrobial agents. nih.gov Its derivatives have shown broad-spectrum activity against bacteria and fungi.
The antimicrobial mechanism of quinoline-based compounds is often multifaceted. While specific mechanisms for this compound are not detailed in the provided search results, the broader class of quinoline and thiophene derivatives are known to act through several pathways:
Inhibition of DNA Topoisomerases: Fluoroquinolones, a major class of antibacterial agents, uniquely target bacterial DNA topoisomerases (DNA gyrase and topoisomerase IV), leading to the inhibition of DNA replication and repair. nih.gov
Inhibition of Mycobacterial ATP Synthase: The diarylquinoline derivative bedaquiline, a first-in-class anti-tuberculosis drug, functions by inhibiting mycobacterial ATP synthase. nih.gov
General Mechanisms: Thiophene derivatives are known to possess antimicrobial and antifungal properties. researchgate.net The fusion of a 1,2,4-triazole (B32235) moiety to a quinolone scaffold has produced compounds with potent antimicrobial effects, particularly against resistant bacterial strains. mdpi.com The development of hybrids, such as quinoline-based hydroxyimidazolium compounds, is a promising strategy for creating new antimicrobial drugs. nih.gov These hybrids have shown activity against a range of pathogens, including Staphylococcus aureus, Mycobacterium tuberculosis, and Cryptococcus neoformans. nih.gov
Disruption of Bacterial Proton Motive Force (PMF)
The bacterial cell membrane is a critical component for cell survival and a potential target for new antibacterial agents. nih.gov The proton motive force (PMF) is an essential function of the bacterial cell membrane, maintaining an electrochemical proton gradient that is vital for ATP synthesis. nih.gov The PMF consists of two main components: the electric potential (ΔΨ) and the transmembrane proton gradient (ΔpH). nih.gov
Certain chemical agents can disrupt the PMF by dissipating either of these components. nih.gov For instance, the antipsychotic drug thioridazine (B1682328) disrupts the ΔΨ in Gram-positive bacteria, possibly by inhibiting NADH:quinone oxidoreductase II (NDH-II). nih.gov Similarly, polymyxin (B74138) B, a cationic peptide, disrupts the ΔΨ and permeabilizes the cell membrane by binding to negatively charged lipopolysaccharides. nih.gov While specific studies on this compound's direct effect on bacterial PMF are not detailed in the provided results, the known mechanisms of other PMF inhibitors provide a framework for its potential action. The disruption of this fundamental energy-generating process can lead to bacterial cell death, highlighting a possible mechanism for the antibacterial activity of quinoline derivatives. nih.gov
Inhibition of Essential Microbial Enzymes and Cellular Processes
Quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial properties. researchgate.net One of the key mechanisms for the antibacterial action of fluoroquinolones, a class of quinoline derivatives, is the inhibition of essential bacterial enzymes. nih.gov For example, a novel 8-chloroquinolone has demonstrated potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV. nih.gov The structure-activity relationship (SAR) studies of these compounds have shown that specific substitutions on the quinoline ring are crucial for their potent antibacterial effects. nih.gov
Furthermore, some quinoline-based compounds have been shown to inhibit other critical cellular processes in microbes. For instance, certain quinoline derivatives have been found to interfere with microbial growth by inhibiting key metabolic pathways. The thiophene moiety, present in this compound, is a significant pharmacophore in medicinal chemistry due to its diverse biological attributes. nih.gov The aromaticity and hydrophobicity of thiophenes can enhance membrane permeability, potentially increasing their effectiveness as antimicrobial agents. nih.gov
Anti-inflammatory Pathways and Molecular Targets
Quinoline-based small molecules have been extensively explored as anti-inflammatory agents that target several key pharmacological pathways. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes and receptors involved in the inflammatory cascade.
Key Molecular Targets:
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that plays a crucial role in regulating inflammation by modulating the levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory mediators. nih.gov Substituted 8-arylquinolines have been identified as potent PDE4 inhibitors, with some compounds showing excellent in vitro and in vivo efficacy. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 receptor is a key player in pain and inflammation. nih.govwikipedia.org Quinoline derivatives with a carboxamide moiety have shown potential as TRPV1 antagonists. nih.gov By blocking the TRPV1 receptor, these compounds can alleviate inflammatory pain. nih.govwikipedia.org
TNF-α Converting Enzyme (TACE): TACE, also known as ADAM17, is a metalloproteinase responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. nih.gov Inhibition of TACE is a promising strategy for controlling inflammation. nih.govnih.gov The natural inhibitor of TACE is TIMP-3. nih.govplos.org
Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the arachidonic acid pathway, which leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Some quinoline derivatives have been shown to inhibit COX-2 and 15-LOX, making them potential dual-action anti-inflammatory agents. nih.govnih.gov
The table below summarizes the inhibitory activities of certain quinoline derivatives on these inflammatory targets.
| Compound/Derivative Class | Target Enzyme/Receptor | Observed Effect |
| Substituted 8-arylquinolines | Phosphodiesterase 4 (PDE4) | Potent inhibition of PDE4 and LPS-induced TNF-α release. nih.gov |
| Quinoline-carboxamides | Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonism of the TRPV1 receptor. nih.gov |
| Quinoline derivatives | TNF-α Converting Enzyme (TACE) | Inhibition of TACE activity. nih.gov |
| Triazine-quinoline hybrids | Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) | Dual inhibition of COX-2 and 15-LOX. nih.gov |
Antimalarial Mechanisms: Interference with Heme Detoxification
A primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of hemozoin formation. nih.govnih.gov During the blood stage of its life cycle, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. nih.gov To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin (also known as β-hematin). nih.govnih.gov
4-aminoquinolines, including the well-known drug chloroquine, are thought to accumulate in the acidic food vacuole of the parasite. nih.gov Here, they interfere with the heme detoxification process in a multi-step manner:
Complex Formation: The quinoline nucleus forms a complex with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of hemozoin. nih.gov
Inhibition of β-Hematin Formation: The presence of a chloro group at the 7-position of the 4-aminoquinoline (B48711) ring is critical for inhibiting the polymerization of the Fe(III)PPIX complex into β-hematin. nih.gov
Drug Accumulation: A basic amino side chain is essential for the drug to accumulate in the parasite's food vacuole. nih.gov
This disruption of heme detoxification leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov Novel 4-aminoquinoline analogs have been synthesized and shown to significantly inhibit hemozoin formation in a dose-dependent manner, demonstrating the continued relevance of this target. plos.orgplos.org
Elucidation of Antioxidant Mechanisms: Radical Scavenging and Redox Modulation
Quinoline derivatives have demonstrated significant antioxidant properties, which contribute to their therapeutic potential. researchgate.net The primary mechanism of their antioxidant activity is through radical scavenging and redox modulation.
Radical Scavenging: Free radicals are highly reactive molecules that can cause cellular damage, contributing to various diseases. mdpi.com Antioxidants neutralize these free radicals by donating an electron or a hydrogen atom. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging activity of compounds. mdpi.comnih.gov Studies on various quinoline derivatives have shown that they can effectively scavenge DPPH radicals, with some compounds exhibiting activity comparable to standard antioxidants like Trolox. mdpi.com The presence of certain substituents on the quinoline ring, such as hydroxyl groups, can enhance this radical scavenging ability. nih.gov
Redox Modulation: In addition to direct radical scavenging, quinoline derivatives can also exert their antioxidant effects by modulating cellular redox systems. This can involve influencing the activity of antioxidant enzymes or interacting with other components of the cellular antioxidant defense network. The ability of these compounds to modulate the redox state of cells can help protect against oxidative stress-induced damage.
The table below highlights the radical scavenging activity of some quinoline derivatives.
| Compound Derivative | Assay | Finding |
| 2-chloroquinoline-3-carbaldehydes and 2-chloro-3-(1,3-dioxolan-2-yl)quinolines | DPPH | Some derivatives showed 84.65% to 92.96% radical scavenging activity. researchgate.net |
| Quinoline-hydrazone derivatives | DPPH | Showed stronger antioxidant activity than benzimidazole (B57391) derivatives, attributed to the presence of -OH groups. nih.gov |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | DPPH | Certain derivatives displayed promising radical scavenging activity, comparable to Trolox. mdpi.com |
Future Research Directions and Translational Perspectives for 4 Chloro 2 Thiophen 3 Yl Quinoline
Development of Novel Synthetic Strategies for Diversified Library Generation
The future development of 4-Chloro-2-thiophen-3-yl-quinoline as a lead structure hinges on the creation of diverse chemical libraries. The reactive 4-chloro group serves as a key handle for introducing a wide array of functional groups and molecular scaffolds.
Future synthetic efforts will likely focus on expanding the range of substituents at the 4-position. The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a multitude of derivatives. This strategy has been successfully employed in the synthesis of other quinoline-based compounds, such as the preparation of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives from 4-chloro-2,8-bis(trifluoromethyl)quinoline. nih.govmdpi.com This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the physicochemical properties of the molecule, including its size, polarity, and hydrogen bonding capacity.
Moreover, new strategies for the synthesis of the core quinoline (B57606) ring itself continue to be developed, which could be adapted for this specific compound. researchgate.net For instance, researchers have developed cascade transformations and metal-free approaches to generate polysubstituted 4-quinolones. researchgate.net Adapting these innovative methods could provide more efficient and environmentally friendly routes to this compound and its analogs. The concept of molecular hybridization, where the quinoline-thiophene core is combined with other pharmacophores, presents another promising avenue. unimi.itnih.gov This has been demonstrated by creating hybrids of quinoline with moieties like 1,2,3-triazoles, furanones, and pyrazoles to generate compounds with novel biological activities. nih.govnih.gov The generation of such diversified libraries is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.
Table 1: Potential Synthetic Modifications of this compound
| Reaction Type | Reagent/Moiety to Introduce | Potential Derivative Class |
|---|---|---|
| Nucleophilic Substitution | Primary/Secondary Amines | 4-Amino-2-thiophen-3-yl-quinolines |
| Nucleophilic Substitution | Alcohols/Phenols | 4-Alkoxy/Aryloxy-2-thiophen-3-yl-quinolines |
| Nucleophilic Substitution | Thiols | 4-Thioether-2-thiophen-3-yl-quinolines |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 4-Aryl/Heteroaryl-2-thiophen-3-yl-quinolines |
| Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl-2-thiophen-3-yl-quinolines |
Integration of Advanced Computational Methodologies for Predictive Modeling and Lead Optimization
Advanced computational tools are indispensable for accelerating the drug discovery process. For this compound, these methodologies can guide the rational design of new derivatives and optimize lead compounds.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational strategies. nih.gov If the biological target of a this compound derivative is known, SBDD techniques like molecular docking can be used to predict the binding mode and affinity of new analogs within the target's active site. This virtual screening approach allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov LBDD methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can be employed when the target structure is unknown. nih.gov These models are built based on the chemical structures and biological activities of a set of known active and inactive compounds, enabling the prediction of activity for newly designed molecules.
Computational approaches are also critical for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of new derivatives. In-silico methods can estimate parameters like solubility, permeability, and metabolic stability, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. nih.gov This integration of predictive modeling allows for a more focused and efficient lead optimization process, increasing the likelihood of developing clinically successful drug candidates.
Exploration of Polypharmacology and Multi-Targeting Approaches in Chemical Biology
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets. researchgate.netnih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient to achieve a therapeutic effect. unimi.itthe-scientist.com
The this compound scaffold, combining two distinct heterocyclic systems, is an excellent candidate for developing multi-target-directed ligands (MTDLs). researchgate.net Both quinoline and thiophene (B33073) derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in various signaling pathways. nih.govnih.gov By strategically modifying the substituents on both the quinoline and thiophene rings, it may be possible to design compounds that simultaneously inhibit multiple key proteins involved in a disease process.
The exploration of polypharmacology for this compound class would involve a combination of computational prediction and biological screening. nih.gov In-silico methods can help identify potential off-targets or new targets for existing derivatives, while broad-based phenotypic screening can uncover unexpected multi-targeting activities. nih.govresearchgate.net A multi-target approach could lead to more efficacious therapies and may also help in overcoming drug resistance mechanisms. nih.govthe-scientist.com
Theoretical and Potential Non-Medicinal Applications (e.g., in Dyes, Functional Materials, Electronics)
Beyond its potential in medicine, the unique structural features of this compound suggest possible applications in materials science. Both quinoline and thiophene are well-known components in the development of functional organic materials.
Thiophene-based polymers and oligomers are extensively used in organic electronics due to their excellent charge-transport properties. rsc.org They are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The thiophene moiety in this compound could impart useful electronic or photophysical properties. The extended π-conjugated system formed by the fused quinoline and thiophene rings could lead to interesting optical properties, such as fluorescence or phosphorescence.
Therefore, derivatives of this compound could theoretically be explored as:
Organic Dyes: The chromophoric nature of the conjugated system might be harnessed for applications in dyes and pigments.
Fluorescent Probes: Modifications to the scaffold could lead to compounds whose fluorescence is sensitive to their local environment (e.g., pH, metal ions), making them useful as chemical sensors.
Organic Semiconductors: By polymerizing or functionalizing these molecules, it might be possible to create new materials for use in electronic devices. nih.gov
Further research into the photophysical and electronic properties of this compound and its derivatives is needed to validate these potential non-medicinal applications.
Synergy of High-Throughput Screening with Rational Design in Compound Discovery
The discovery of novel therapeutic agents can be significantly enhanced by combining the strengths of high-throughput screening (HTS) and rational drug design. nih.gov HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a cellular assay. nih.gov This can quickly identify initial "hits" from a diverse chemical space.
For the this compound scaffold, a rationally designed library of derivatives could be subjected to HTS to identify compounds with desired biological activity. nih.gov The data from this initial screen can then be used to inform further rounds of rational design. For example, the SAR data from the HTS can be used to build more accurate computational models (like QSAR), which in turn can guide the synthesis of a more focused, second-generation library with improved properties. nih.gov
Furthermore, HTS is a powerful tool for identifying synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects. google.com Derivatives of this compound could be screened in combination with known drugs to identify synergistic pairs. nih.gov This approach can lead to more effective combination therapies, potentially with lower doses and reduced side effects. The integration of automated HTS with advanced computational analysis provides an efficient pipeline for discovering both single-agent and combination therapies based on this promising chemical scaffold. nih.gov
Q & A
Basic Question: What synthetic methodologies are most effective for preparing 4-Chloro-2-thiophen-3-yl-quinoline derivatives?
Methodological Answer:
The synthesis of quinoline derivatives typically employs classical protocols and modern catalytic strategies:
- Esterification via Phosphorous Oxychloride : Reacting quinaldic acid with substituted phenols (e.g., 4-chloro-3-methylphenol) in the presence of phosphorous oxychloride (POCl₃) under reflux (353–363 K) yields ester derivatives. Crystallization from ethanol produces X-ray-quality crystals .
- Cross-Coupling Reactions : Using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) with dimethylformamide (DMF) as a solvent facilitates the formation of quinolinylquinoline systems at 343 K .
- Green Chemistry Approaches : Transition metal catalysis, ultrasound irradiation, or ionic liquid-mediated reactions improve regioselectivity and reduce reaction times for functionalized quinolines .
Basic Question: How is the structural conformation of this compound derivatives validated experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation:
- Dihedral Angles : In 4-chloro-3-methylphenyl quinoline-2-carboxylate, the quinoline and phenyl rings form a dihedral angle of 68.7°, while the carboxylate group twists by 14.0° relative to the quinoline plane .
- Intermolecular Interactions : Weak C–H···O hydrogen bonds and π–π stacking (centroid distances: 3.73–3.83 Å) stabilize crystal packing .
- Complementary Techniques : NMR spectroscopy and mass spectrometry confirm purity, while DFT calculations predict electronic properties .
Advanced Question: How do substituent positions (e.g., chloro, thiophenyl) influence the bioactivity of quinoline derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : The 4-chloro substituent enhances electrophilicity, improving interactions with biological targets (e.g., enzymes or DNA). Thiophenyl groups at position 2 introduce sulfur-mediated π-stacking or hydrogen-bonding interactions .
- Conformational Rigidity : Dihedral angles >60° between aromatic rings reduce steric hindrance, enabling better ligand-receptor binding .
- Bioactivity Conflicts : Discrepancies in antimicrobial or antitumor data may arise from assay conditions (e.g., solvent polarity, cell line variability). Standardized protocols (e.g., MIC assays in triplicate) mitigate inconsistencies .
Advanced Question: What strategies resolve conflicting crystallographic and computational data for quinoline derivatives?
Methodological Answer:
- Multi-Technique Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Deviations >0.05 Å suggest lattice packing effects or solvent interactions .
- Thermal Ellipsoid Analysis : High displacement parameters (Ueq) in crystal structures indicate dynamic disorder, which computational models may overlook .
- Energy Frameworks : Software like CrystalExplorer quantifies intermolecular interaction energies (e.g., dispersion vs. electrostatic contributions) to explain packing anomalies .
Advanced Question: How can researchers optimize reaction yields for halogenated quinoline derivatives?
Methodological Answer:
- Catalyst Screening : Pd/Cu catalysts enhance cross-coupling efficiency for thiophenyl or chloro substituents. For example, Suzuki-Miyaura coupling achieves >80% yield with arylboronic acids .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, while ethanol/water mixtures facilitate precipitation .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species). Additives like silver nitrate suppress halogen scrambling .
Advanced Question: What computational tools predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Chloro groups often reduce metabolic clearance .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of quinoline derivatives in active sites over 100-ns trajectories .
- Docking Studies : AutoDock Vina or Schrödinger Suite identifies key residues (e.g., His159 in topoisomerase II) for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
